molecular formula C20H18N4O3 B2700244 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034559-35-6

7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2700244
CAS No.: 2034559-35-6
M. Wt: 362.389
InChI Key: HGRQEJVODNNWPW-UHFFFAOYSA-N
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Description

7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a methoxy group, a phenyl group, and a triazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Triazole Moiety:

    Coupling with the Phenyl Group: The phenyl group is introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions involving carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with palladium catalysts.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Hydroxylated benzofuran derivatives.

    Reduction: Aminated derivatives of the original compound.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structural features.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It is explored for use in the development of new materials and chemical processes due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran core structures, such as 2-arylbenzofurans.

    Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole-based pharmaceuticals.

    Carboxamide Derivatives: Compounds with carboxamide functional groups, such as N-phenylcarboxamides.

Uniqueness

7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a methoxy group, a phenyl group, and a triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-26-17-9-5-8-15-12-18(27-19(15)17)20(25)23-16(13-24-21-10-11-22-24)14-6-3-2-4-7-14/h2-12,16H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRQEJVODNNWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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